Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS 1016726-18-3) in Targeted Drug Discovery
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS 1016726-18-3) in Targeted Drug Discovery
Executive Summary
In the landscape of modern targeted therapeutics—particularly kinase inhibitors and Targeted Protein Degradation (TPD) chimeras—the selection of bifunctional building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of the final Active Pharmaceutical Ingredient (API). N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS 1016726-18-3) is a highly specialized intermediate engineered to address two critical challenges in drug design: achieving high-affinity conformational locking within kinase hinge regions and overcoming the poor aqueous solubility typical of flat, aromatic scaffolds.
This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, chemoselective reactivity, and field-proven synthetic protocols for integration into complex molecular architectures.
Physicochemical Profiling & Structural Rationale
To understand the utility of CAS 1016726-18-3, one must deconstruct its molecular architecture. The compound is a derivative of 2-methylbenzene-1,3-diamine, asymmetrically functionalized to provide orthogonal reactivity.
Molecular Properties
The compound exhibits a highly favorable profile for integration into orally bioavailable drugs, adhering strictly to Lipinski’s Rule of Five parameters.
Table 1: Physicochemical Properties of CAS 1016726-18-3
| Property | Value | Rationale / Impact |
| Chemical Name | N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide | IUPAC Standard |
| CAS Number | 1016726-18-3 | Unique Identifier |
| Molecular Formula | C12H18N2O3 | Defines mass and elemental composition |
| Molecular Weight | 238.29 g/mol | Low MW allows for downstream elaboration |
| H-Bond Donors | 2 (-NH2, -NH) | Essential for kinase hinge-region binding |
| H-Bond Acceptors | 4 (O, O, O, N) | Enhances solubility and target interaction |
| TPSA | 67.4 Ų | Optimal for membrane permeability |
Pharmacophore Mapping and Mechanistic Design
The structural elements of this intermediate are not arbitrary; they are meticulously designed to fulfill specific mechanistic roles in target binding:
-
The Ortho-Methyl Aniline Core (Conformational Lock): The methyl group at the C2 position induces severe steric hindrance, forcing the adjacent C1-amide and C3-amine out of coplanarity with the central benzene ring. This atropisomeric restriction minimizes the entropic penalty upon binding to the narrow hinge region of kinases (e.g., PI3K, MET, or c-KIT).
-
The Methoxyethoxy Amide Tail (Solvent-Exposed Motif): The 2-(2-methoxyethoxy)acetamide moiety acts as a mini-PEG chain. In the context of a kinase active site, this tail is designed to project outward into the solvent channel. This strategy dramatically improves aqueous solubility and reduces plasma protein binding without clashing with the protein backbone—a design paradigm validated in clinical candidates such as the pan-KIT inhibitor AZD3229 [1].
Structural deconstruction and pharmacophore mapping of CAS 1016726-18-3.
Mechanistic Synthetic Utility
The primary synthetic value of CAS 1016726-18-3 lies in its chemoselectivity . The molecule presents two nitrogen atoms: one deactivated and protected as an amide, and one free, highly nucleophilic primary amine.
This asymmetry allows researchers to perform orthogonal functionalization directly on the C3-amine without requiring additional protection/deprotection steps. The most critical application of this intermediate is the formation of diarylamines—a ubiquitous motif in kinase inhibitors—via Palladium-catalyzed Buchwald-Hartwig cross-coupling.
Workflow for Palladium-catalyzed functionalization of CAS 1016726-18-3.
Experimental Protocols: Self-Validating Systems
When coupling sterically hindered ortho-substituted anilines, standard cross-coupling conditions often fail, leading to unreacted starting material or unwanted bis-arylation. The following protocol utilizes dialkylbiaryl phosphine ligands, which are specifically engineered to facilitate reductive elimination in sterically congested environments [2].
Protocol: Chemoselective Buchwald-Hartwig Amination
Objective: To couple the free C3-amine of CAS 1016726-18-3 with a heteroaryl chloride while preserving the integrity of the methoxyethoxy amide tail.
Causality & Reagent Selection:
-
Catalyst (Pd2(dba)3): Provides a stable, easily handled source of Pd(0).
-
Ligand (BrettPhos): Selected specifically because its bulky biaryl structure prevents the formation of off-target bis-arylated products and accommodates the extreme steric hindrance of the ortho-methyl group [2].
-
Base (K3PO4 or Cs2CO3): A mild, inorganic base is critical. Strong bases like NaOtBu will cause premature deprotonation and subsequent cleavage of the methoxyethoxy amide tail.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CAS 1016726-18-3 (1.0 equiv, 1.0 mmol) and the target heteroaryl chloride (1.1 equiv, 1.1 mmol).
-
Catalyst Loading: Add Pd2(dba)3 (0.02 equiv, 2 mol%) and BrettPhos (0.04 equiv, 4 mol%).
-
Base Addition: Add finely milled anhydrous K3PO4 (2.0 equiv, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the reaction vessel with ultra-pure Argon (repeat 3 times).
-
Solvent Introduction: Inject anhydrous tert-amyl alcohol (5.0 mL) via syringe. Causality: tert-amyl alcohol is chosen over toluene to enhance the solubility of the polar PEG-like tail during the catalytic cycle.
-
Reaction Execution: Replace the septum with a Teflon screwcap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours.
-
In-Process Control (Self-Validation): At 12 hours, sample 10 µL of the mixture, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS. The disappearance of the m/z 239 [M+H]+ peak (starting material) and the appearance of the product mass confirms conversion.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).
Reaction Optimization Data
The table below summarizes the causality behind the optimized conditions, demonstrating how deviations lead to systemic failures.
Table 2: Buchwald-Hartwig Reaction Optimization Matrix
| Catalyst System | Base | Solvent | Temp (°C) | Chemoselectivity / Outcome | Yield (%) |
| Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | Low: Strong base causes amide cleavage. | < 20% |
| Pd2(dba)3 / RuPhos | Cs2CO3 | 1,4-Dioxane | 90 | Moderate: Some bis-arylation observed. | 65% |
| Pd2(dba)3 / BrettPhos | K3PO4 | t-Amyl OH | 90 | High: Clean mono-arylation, intact tail. | 88% |
References
-
Kettle, J. G., Anjum, R., Barry, E., Bhavsar, D., Brown, C., Boyd, S., ... & Ye, Y. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 61(19), 8797-8810. URL:[Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]
